2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a functionalized side chain at the 2-position. The side chain includes an (S)-2-aminopropionyl (alanine-derived) moiety linked via an isopropylamine spacer. This structure confers unique stereochemical and electronic properties, making it relevant in medicinal chemistry for applications such as protease inhibition or receptor targeting .
Properties
IUPAC Name |
benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(18(23)15(3)20)12-17-10-7-11-21(17)19(24)25-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBWSRHMIAURRR-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Formation
The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives. A diazocarbonyl insertion reaction, as demonstrated in analogous systems, enables the formation of the five-membered ring. For example, N-Boc-protected amino acids undergo diazomethane treatment to generate ketone intermediates, which cyclize under acidic conditions.
Reaction Conditions :
Introduction of Isopropylamino-Methyl Side Chain
The methylene bridge and isopropylamino group are introduced via Mannich-type reactions or alkylation. Grignard reagents, such as isopropylmagnesium bromide, facilitate nucleophilic addition to pyrrolidine intermediates. Industrial protocols highlight the use of double alkylation with methyl iodide followed by isopropyl bromide to achieve the desired substitution pattern.
Optimized Protocol :
Acylation with (S)-2-Amino-propionyl Group
Stereospecific acylation employs (S)-2-amino-propionic acid activated as a mixed anhydride or using coupling agents like HATU. Chiral purity is maintained by using enantiomerically pure amino acids and avoiding racemization-prone conditions.
Coupling Reaction :
Benzyl Ester Protection and Deprotection
Benzyl ester protection is achieved early in the synthesis using benzyl chloroformate (Cbz-Cl). Final deprotection under hydrogenolysis (H₂/Pd-C) yields the free carboxylic acid, though this step is omitted in the target compound.
Critical Reaction Parameters and Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 25°C | Prevents side reactions |
| Solvent Polarity | THF/DMF mixtures | Enhances reagent solubility |
| Coupling Agent | HATU vs. EDC/HOBt | HATU improves acyl transfer |
| Reaction Time | 4–12 hours | Minimizes decomposition |
Hydrogen-bonding solvents like DMF stabilize transition states during acylation, while low temperatures suppress epimerization.
Characterization Techniques and Analytical Validation
HPLC Analysis :
-
Column : Chiralpak IC-3 (4.6 × 250 mm)
-
Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid
NMR Spectroscopy :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, NCH₂).
Comparative Evaluation of Alternative Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Grignard Alkylation | High stereoselectivity | Requires anhydrous conditions | 85 |
| Reductive Amination | Mild conditions | Lower functional group tolerance | 65 |
| Solid-Phase Synthesis | Easy purification | Limited to small-scale | 70 |
Grignard-based protocols outperform others in yield and stereochemical control but demand rigorous moisture exclusion.
Scale-Up Challenges and Process Chemistry Considerations
Industrial production faces hurdles in:
-
Catalyst Recovery : Palladium catalysts used in hydrogenolysis are costly and require efficient recycling.
-
Waste Management : Halogenated solvents (DCM, THF) necessitate specialized disposal systems.
-
Stereochemical Drift : Extended reaction times during scale-up risk racemization, necessitating real-time monitoring via HPLC .
Chemical Reactions Analysis
Types of Reactions
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Amino Acid-Modified Derivatives
- Cyclopropane-Substituted Analog: (S)-2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (Ref: 10-F081678) replaces the isopropyl group with a cyclopropyl ring. The cyclopropane group may also improve metabolic stability compared to the isopropyl analog .
- Hydroxyethyl-Substituted Analog: (S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (Ref: 10-F081012) features a hydroxyethyl group instead of the amino-propionyl moiety. The hydroxyl group increases polarity, likely improving aqueous solubility but reducing membrane permeability. This derivative is also discontinued, indicating possible instability or suboptimal pharmacokinetics .
Ester Group Modifications
- tert-Butyl Ester Analog: 2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354023-64-5) replaces the benzyl ester with a tert-butyl group.
Functional Group Replacements
Halogenated and Aromatic Derivatives
- Chloroacetyl-Substituted Compound: 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1) introduces a chloroacetyl group, enabling nucleophilic substitution reactions. This derivative’s electrophilic chlorine atom makes it a candidate for covalent inhibitor design but raises toxicity concerns .
- This modification is reported to yield an 88% synthetic yield, suggesting robustness in large-scale production .
Stability and Commercial Status
Many analogs, including the target compound, are discontinued (e.g., Refs: 10-F081661, 10-F081012), possibly due to:
- Instability : Benzyl esters are prone to hydrolysis under acidic or basic conditions.
- Synthetic Complexity : Multi-step syntheses with sensitive intermediates (e.g., LAH reduction in ) .
Data Tables
Table 1. Key Properties of Selected Analogs
Biological Activity
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (commonly referred to as the compound) is a complex organic molecule with significant potential in biological applications. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, which contribute to its unique biological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyrrolidine Ring : Provides a cyclic structure that can influence the compound's interaction with biological targets.
- Amino Acid Derivative : The presence of the amino acid moiety suggests potential interactions with proteins and enzymes.
- Benzyl Ester Group : This functional group may enhance lipophilicity, facilitating membrane permeability.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of various biochemical pathways. The exact mechanism is context-dependent, influenced by the target protein and cellular environment.
Biological Activity Studies
Research into the biological activity of this compound has revealed several key findings:
- Enzyme Inhibition : Studies indicate that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and diabetes.
- Protein-Ligand Interactions : The compound has been shown to bind effectively to various proteins, suggesting its utility in drug design aimed at modulating protein function.
- Cellular Uptake : Its structural features enhance cellular uptake, making it a candidate for drug delivery systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Protein Binding | High affinity for specific proteins | |
| Cellular Uptake | Enhanced permeability in cell membranes |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Cancer Research : A study demonstrated that the compound inhibited the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival.
- Diabetes Management : Research indicated that it could modulate insulin signaling, improving glucose uptake in muscle cells.
- Neuroprotection : Preliminary studies suggest neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Table 2: Case Study Overview
| Study Focus | Findings | |
|---|---|---|
| Cancer Cell Proliferation | Inhibition observed in vitro | Potential anti-cancer agent |
| Insulin Signaling | Enhanced glucose uptake | Possible diabetes treatment |
| Neuroprotection | Protective effects on neurons | Further research needed |
Q & A
Basic: What are the key considerations for designing a synthesis route for this compound?
Methodological Answer:
The synthesis should prioritize stereochemical control due to the (S)-2-aminopropionyl moiety and the benzyl ester group. A stepwise approach is recommended:
Core Pyrrolidine Construction : Use N-Boc-protected pyrrolidine derivatives as intermediates to ensure regioselective functionalization .
Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the isopropyl-amino-methyl group to the pyrrolidine core, minimizing racemization .
Benzyl Ester Formation : React the carboxylic acid intermediate with benzyl bromide in the presence of a mild base (e.g., DIPEA) in acetonitrile to avoid hydrolysis .
Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM) .
Critical Note : Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity.
Basic: How should researchers handle safety and stability concerns during experiments?
Methodological Answer:
- Storage : Store the compound in anhydrous conditions at –20°C to prevent ester hydrolysis or decomposition .
- Waste Disposal : Segregate organic waste containing benzyl esters and coordinate with certified biohazard disposal services to comply with environmental regulations .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis, as benzyl bromide (a precursor) is a lachrymator and potential carcinogen .
Advanced: How can contradictory data on ester aminolysis efficiency be resolved in catalytic studies?
Methodological Answer:
Contradictions often arise from variations in catalytic systems or substrate reactivity. To address this:
Catalyst Screening : Test bifunctional Brønsted acid/base catalysts (e.g., 6-halo-2-pyridones) under standardized conditions (ambient temperature, non-anhydrous solvents) to assess substrate scope .
Mechanistic Probes : Use kinetic isotopic effects (KIEs) or DFT calculations to determine whether hydrogen bonding (as in ) or nucleophilic attack dominates.
Stereochemical Analysis : Compare enantiomeric purity of products when using methyl vs. benzyl esters; benzyl esters may exhibit slower aminolysis due to steric hindrance .
Advanced: What strategies optimize stereochemical purity in the final product?
Methodological Answer:
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during amide bond formation to enforce (S)-configuration .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphates) in key coupling steps to enhance enantiomeric excess (ee) .
- Crystallization : Perform chiral resolution via diastereomeric salt formation using (+)- or (–)-camphorsulfonic acid .
Advanced: How can metabolic engineering insights improve the sustainability of benzyl ester production?
Methodological Answer:
- Pathway Engineering : Adapt microbial systems (e.g., E. coli) to produce benzyl alcohol from glucose via the shikimate pathway, followed by enzymatic esterification .
- Co-Culture Systems : Optimize delayed co-culture fermentation to separate toxic intermediates (e.g., benzoic acid) from esterification steps, achieving >2 g/L yields .
- Techno-Economic Analysis (TEA) : Model energy inputs and downstream processing costs to benchmark against chemical synthesis .
Advanced: What analytical methods validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use H-C HMBC to confirm connectivity between the pyrrolidine ring and benzyl ester group.
- Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities (<0.1%) from incomplete deprotection or side reactions .
- Chiral HPLC : Employ a Chiralpak® IC column with a hexane/isopropanol mobile phase to verify enantiomeric purity (>98% ee) .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
